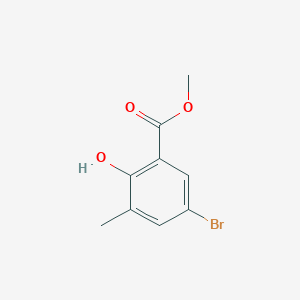

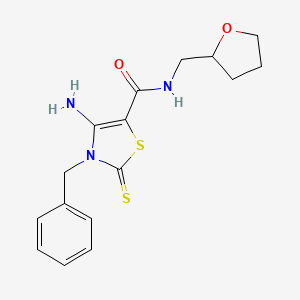

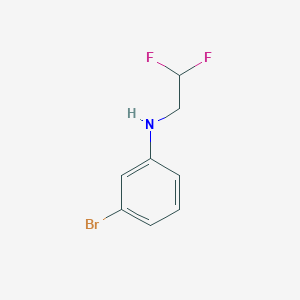

![molecular formula C6H7N3O2S B2515476 5H,6H,7H-[1,2,3]三唑并[4,3-b][1,3]噻嗪-6-羧酸 CAS No. 1394040-92-6](/img/structure/B2515476.png)

5H,6H,7H-[1,2,3]三唑并[4,3-b][1,3]噻嗪-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid is a derivative within the class of triazolothiadiazines, which are heterocyclic compounds containing both triazole and thiadiazine rings. These compounds have been studied for various biological activities and are of interest due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of triazolothiadiazine derivatives typically involves the reaction of amino-triazoles with various reagents to introduce different substituents into the heterocyclic framework. For example, the synthesis of 6-aryl-3-(3-hydroxypropyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines was achieved by reacting 4-amino-3-(3-hydroxypropyl)-5-mercapto-1,2,4-triazole with substituted omega-haloacetophenones . Although the specific synthesis of 5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of triazolothiadiazine derivatives is confirmed using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the functional groups present and the overall molecular framework. For instance, carboxymethyl- and carboxy-derivatives of triazolothiadiazines have been structurally characterized using IR, NMR, and mass spectra .

Chemical Reactions Analysis

Triazolothiadiazines can undergo various chemical reactions depending on the substituents present on the rings. The reactivity of these compounds can be influenced by the presence of functional groups such as carboxylic acid or hydroxypropyl groups. The specific chemical reactions that 5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid can participate in are not described in the provided papers, but it can be inferred that the carboxylic acid group may allow for reactions typical of carboxylic acids, such as esterification or amide formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolothiadiazine derivatives, such as solubility, melting point, and stability, are important for their potential application as pharmacological agents. The provided papers do not give specific details on these properties for 5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid. However, the biological evaluation of some derivatives indicates that these compounds have anti-inflammatory, analgesic, and antimicrobial activities, as well as plant growth regulating effects . These activities suggest that the compounds have adequate stability and bioavailability to exert their effects.

科学研究应用

抗菌应用

- 合成和抗菌活性:一系列 6-芳基-3-(3,4-二烷氧基苯基)-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪类化合物表现出良好的抗菌活性,表明它们具有作为抗真菌剂的潜力 (Sahu, Ganguly, & Kaushik, 2014).

- 作为抗菌剂的潜力:源自 1,2,4-三唑并[3,4-b]-1,3,4-噻二嗪和 1,2,4-三唑并[3,4-b]-1,3,4-噻二嗪的化合物已显示出对各种微生物的显著抗菌活性,突出了它们在医疗和农业领域的应用 (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).

抗炎应用

- 抗炎活性:一些带有三氯苯基部分的 1,2,4-三唑并[3,4-b][1,3,4]噻二唑和 1,2,4-三唑并[3,4-b][1,3,4]噻二嗪衍生物表现出良好的抗炎活性 (Karegoudar, Prasad, Ashok, Mahalinga, Poojary, & Holla, 2008).

合成与表征

新型合成方法

研究已针对这些化合物的合成新方法展开,例如三唑并噻二嗪的一锅合成法,这可能带来更有效的生产 (Heravi, Bakherad, Rahimzadeh, & Bakavoli, 2002).

结构分析和表征

研究还集中于通过各种光谱方法表征这些化合物的结构,这有助于更好地理解它们的化学性质 (Britsun, Esipenko, Kudryavtsev, & Lozinskii, 2004).

作用机制

Target of Action

Related compounds in the triazolothiadiazine class have been reported to interact with a variety of targets, including enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biochemical processes, including metabolism, neurotransmission, and hormone regulation.

Mode of Action

It is likely that the compound interacts with its targets through hydrogen bond accepting and donating characteristics, which allows it to make specific interactions with different target receptors .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related triazolothiadiazine compounds .

Result of Action

Related compounds in the triazolothiadiazine class have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .

生化分析

Biochemical Properties

5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . Additionally, it interacts with cholinesterase, an enzyme that breaks down acetylcholine, thereby affecting neurotransmission . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.

Cellular Effects

The effects of 5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .

Molecular Mechanism

At the molecular level, 5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits enzyme activity by binding to the active site and preventing substrate access . This compound also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the stability and specificity of the binding.

Temporal Effects in Laboratory Settings

The temporal effects of 5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can influence its long-term effects on cellular function. In vitro studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . In vivo studies have indicated that it undergoes metabolic degradation, leading to the formation of inactive metabolites . These findings highlight the importance of considering the temporal dynamics of this compound when evaluating its therapeutic potential.

Dosage Effects in Animal Models

The effects of 5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the need for careful dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of 5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and accumulation in target tissues . Additionally, it binds to plasma proteins, such as albumin, which modulate its distribution and bioavailability . These interactions play a critical role in determining the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid is essential for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins . It also accumulates in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular metabolism and signaling pathways . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its localization.

属性

IUPAC Name |

6,7-dihydro-5H-triazolo[5,1-b][1,3]thiazine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2S/c10-6(11)4-2-9-5(12-3-4)1-7-8-9/h1,4H,2-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHSDARDTZQJST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSC2=CN=NN21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

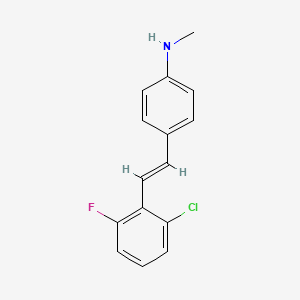

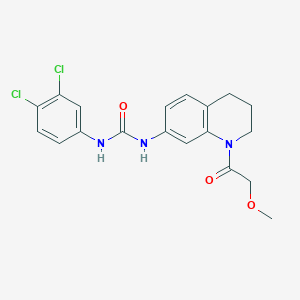

![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2515395.png)

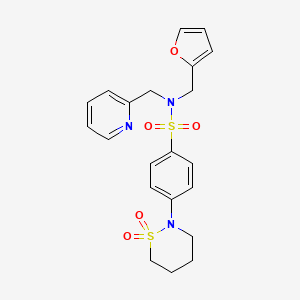

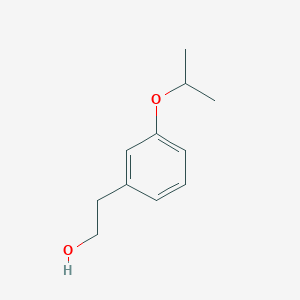

![Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515398.png)

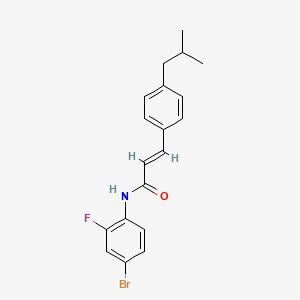

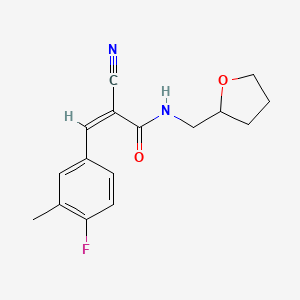

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2515402.png)

![4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)butanamide](/img/structure/B2515406.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide](/img/structure/B2515412.png)